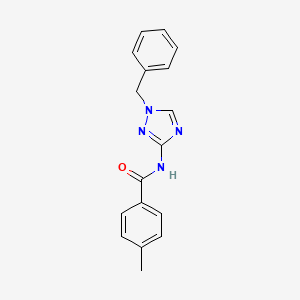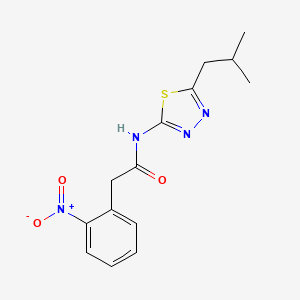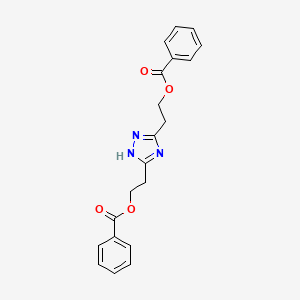![molecular formula C19H14N2O2S B5613979 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5613979.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide
Overview
Description
Benzothiazole derivatives are significant in medicinal chemistry due to their diverse biological activities. Research on these compounds involves exploring their synthesis, chemical reactions, molecular structures, and properties to understand their potential applications better.
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from readily available raw materials, involving reactions like the ring-closing reaction, reduction, and acylation. For instance, Ravinaik et al. (2021) describe the design and synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and other components, showcasing the synthetic approach to benzothiazole derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activities. Studies involving X-ray crystallography and NMR techniques help in elucidating these structures, providing insights into the molecular configurations that contribute to their reactivity and interactions with biological targets.
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including electrophilic substitution and coupling reactions. Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into a benzothiazole derivative through electrophilic substitution reactions, demonstrating the chemical versatility of these compounds (Aleksandrov & El’chaninov, 2017).
Safety and Hazards
Future Directions
Given the limited information available on “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given the known activities of related benzothiazole compounds .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRTSAWONLQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-naphthyl)-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5613897.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)
![2-phenyl-5-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613922.png)
![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)


![N-[(3S*,4R*)-1-glycoloyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5613951.png)
![N-((3S*,4R*)-4-(4-methoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-pyrrolidinyl)acetamide](/img/structure/B5613962.png)
![1-(ethylsulfonyl)-N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5613968.png)

![3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5613989.png)